BenchChemオンラインストアへようこそ!

Notoginsenoside Ft1

Neuroblastoma Apoptosis SH-SY5Y cells

Notoginsenoside Ft1 is the definitive saponin for researchers investigating platelet aggregation, thrombosis, and angiogenesis. Unlike generic ginseng extracts or common ginsenosides (Rg1, Rb1), Ft1 uniquely acts as a procoagulant via P2Y12 receptor activation, induces lysosomal cell death in cancer cells through PI3K/AKT/mTOR pathway inhibition, and serves as a dual TGR5 agonist/FXR antagonist for metabolic studies. Its potent wound-healing properties further differentiate it. Procure high-purity Ft1 to ensure reproducible, mechanism-specific results unobtainable with substitute compounds.

Molecular Formula C47H80O17
Molecular Weight 917.1 g/mol
Cat. No. B1139306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNotoginsenoside Ft1
Molecular FormulaC47H80O17
Molecular Weight917.1 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)O)C
InChIInChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,58)23-11-16-46(7)31(23)24(50)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)62-41-38(35(55)33(53)26(19-48)60-41)64-42-39(36(56)34(54)27(20-49)61-42)63-40-37(57)32(52)25(51)21-59-40/h10,23-42,48-58H,9,11-21H2,1-8H3/t23-,24+,25+,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,44-,45+,46+,47+/m0/s1
InChIKeyLLXVPTXOKTYXHU-UGGLCNOCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Notoginsenoside Ft1 Procurement Guide: Sourcing the Unique Panax notoginseng Saponin for Vascular and Oncology Research


Notoginsenoside Ft1 (CAS 155683-00-4) is a dammarane-type triterpenoid saponin isolated and purified from the leaves and roots of Panax notoginseng [1]. It is structurally distinct from the major root saponins (e.g., ginsenosides Rg1, Rb1) and exhibits a unique dual pharmacological profile: it is both a potent stimulator of angiogenesis via HIF-1α/VEGF signaling [2] and an inducer of lysosomal cell death and apoptosis in cancer cells via PI3K/AKT/mTOR pathway inhibition [3]. Its procoagulant and vasodilatory activities further differentiate it within the ginsenoside family.

Why Notoginsenoside Ft1 Cannot Be Substituted with Generic Ginsenosides in Critical Research Applications


While Panax notoginseng extracts and common ginsenosides like Rg1 or Rb1 are widely used, Notoginsenoside Ft1 possesses a unique combination of structural features and target engagement that generic substitutions fail to replicate. Standardized extracts contain complex mixtures with variable Ft1 content, while major ginsenosides do not exhibit the same potent procoagulant and platelet-aggregating effects [1]. Furthermore, Ft1 is a dual TGR5 agonist and FXR antagonist, a unique profile among saponins that directly impacts metabolic research models [2]. Substitution can therefore lead to fundamentally different experimental outcomes, particularly in studies focused on vascular homeostasis, thrombosis, angiogenesis, or specific cancer cell death mechanisms.

Quantitative Evidence Guide: Direct Performance Comparisons for Notoginsenoside Ft1 vs. Analogs


Superior Anti-Proliferative Activity in Neuroblastoma Cells vs. Major Ginsenosides

In a head-to-head comparison of saponins from Panax notoginseng, Notoginsenoside Ft1 demonstrated the most potent inhibition of cell proliferation in human neuroblastoma SH-SY5Y cells, with an IC50 of 45 μM [1]. The study directly compared Ft1 with other saponins (e.g., ginsenosides Rg1, Re, notoginsenoside R1), and found Ft1 to be the most effective. The mechanism involved cell cycle arrest at S and G2/M phases and apoptosis induction via p38 MAPK and ERK1/2 pathways [1].

Neuroblastoma Apoptosis SH-SY5Y cells

Potent Procoagulant Activity via P2Y12 Receptor: A Key Differentiator from Anti-Platelet Ginsenosides

Unlike many ginsenosides with anti-platelet effects, Notoginsenoside Ft1 acts as a potent procoagulant. It induced dose-dependent platelet aggregation and potentiated ADP-induced aggregation, an effect that was attenuated by the P2Y12 antagonist clopidogrel [1]. In a mouse tail bleeding model, Ft1 significantly decreased bleeding time and increased thrombogenesis [1]. This procoagulant activity is a defining feature that distinguishes Ft1 from ginsenosides like Rg1 and Rb1, which are often studied for cardiovascular protection via anti-platelet mechanisms.

Hemostasis Thrombosis P2Y12 receptor

Unique Dual Action on Bile Acid Receptors: TGR5 Agonism and FXR Antagonism

Notoginsenoside Ft1 is identified as a single compound with opposing activities on two key bile acid receptors: it acts as a TGR5 agonist and an FXR antagonist [1]. In a high-fat diet-induced obesity mouse model, Ft1 administration (100 mg/100g diet) increased adipose lipolysis, promoted fat browning in inguinal adipose tissue, and induced GLP-1 secretion in wild-type but not Tgr5-/- mice [1]. This dual receptor activity is a unique pharmacological signature not shared by other ginsenosides, positioning Ft1 as a specialized tool compound for metabolic research.

Metabolic syndrome Obesity Insulin resistance

Endothelium-Dependent Vasodilation via Dual Hormone Receptor Activation

Notoginsenoside Ft1 induces endothelium-dependent relaxations in rat mesenteric arteries, a process mediated by the activation of both glucocorticoid receptors (GR) and estrogen receptor beta (ERβ) [1]. This dual receptor activation leads to phosphorylation of eNOS and Akt, resulting in NO production and subsequent vasodilation [1]. The effect was abolished by L-NAME (NOS inhibitor) and ODQ (soluble guanylyl cyclase inhibitor). This mechanism is distinct from other vasoactive ginsenosides and represents a specific pharmacological property of Ft1.

Vasodilation Endothelial function Nitric oxide

In Vivo Pro-Angiogenic and Wound Healing Efficacy in Multiple Models

In vivo studies demonstrate that Notoginsenoside Ft1 promotes angiogenesis and accelerates wound healing. In a mouse Matrigel plug assay, Ft1 significantly increased blood vessel formation [1]. In a punched-hole ear injury model, Ft1 (0.25-25 mg/kg) decreased wound diameter [2]. Most notably, in a genetically diabetic mouse model (db/db) of impaired wound healing, Ft1 accelerated closure by promoting fibroblast proliferation, enhancing angiogenesis, and attenuating inflammation [3]. This multi-faceted pro-repair activity is a key differentiator from other saponins lacking comparable in vivo efficacy.

Wound healing Angiogenesis Diabetic ulcer

Solubility Profile for In Vitro and In Vivo Formulation Development

Practical formulation data indicates Notoginsenoside Ft1 has defined solubility parameters that support diverse experimental applications. It is soluble in DMSO (6.67 mg/mL), DMF (20 mg/mL), and ethanol (5 mg/mL) . Aqueous solubility is pH-dependent, with reported clear solutions achievable at ≥0.67 mg/mL in water . This solubility profile is critical for designing in vitro assays and in vivo dosing formulations. While direct comparative solubility data for analogs is limited, this information provides essential baseline data for procurement and experimental planning.

Formulation Solubility Bioavailability

High-Value Application Scenarios for Procuring Notoginsenoside Ft1


Hemostasis and Thrombosis Research: Studying Procoagulant Mechanisms

Notoginsenoside Ft1 is the compound of choice for researchers investigating platelet aggregation and thrombosis mechanisms. Its potentiation of ADP-induced platelet aggregation via P2Y12 receptors [1] provides a specific tool for studying hemostatic pathways, distinct from the anti-platelet effects of most ginsenosides. Procurement supports studies on bleeding disorders and novel antithrombotic target identification.

Cancer Biology: Inducing Lysosomal Cell Death and Apoptosis

Ft1's ability to induce lysosomal cell death and apoptosis in hepatocellular carcinoma and other cancer cells via PI3K/AKT/mTOR pathway inhibition makes it a valuable tool for oncology research [1]. Its unique mechanism, involving TFEB transactivation and downregulation of oncogenes, supports studies on novel cell death pathways and drug development.

Metabolic Disease Research: Targeting Bile Acid Receptors

The dual TGR5 agonist/FXR antagonist activity of Ft1 [1] positions it as an essential compound for metabolic research. It can be used to study the interplay between bile acid signaling, GLP-1 secretion, adipose tissue browning, and insulin resistance, offering a unique pharmacological probe not available with other saponins.

Wound Healing and Tissue Repair: Preclinical Efficacy Testing

Demonstrated efficacy in accelerating wound closure in diabetic and normal wound models [1][2] makes Ft1 a key compound for preclinical wound healing studies. Procurement enables research into diabetic foot ulcer therapies and regenerative medicine applications, leveraging its pro-angiogenic, pro-fibroblast, and anti-inflammatory properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Notoginsenoside Ft1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.